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molecular formula C12H18BrN3 B8378424 1-(5-(Bromomethyl)pyridin-2-yl)-4-ethylpiperazine

1-(5-(Bromomethyl)pyridin-2-yl)-4-ethylpiperazine

Cat. No. B8378424
M. Wt: 284.20 g/mol
InChI Key: MREJOZPEMXWMKN-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of [6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanol (3.0 g, 13.55 mmol) in anhydrous chloroform was added at 0° C. tribromophosphane (4.03 g, 14.91 mmol). The reaction mixture was allowed to stir at room temperature for 3 hours. The solvent was evaporated to provide 1-[5-(bromomethyl)pyridin-2-yl]-4-ethylpiperazine (3.85 g), which was used in the next step without any further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[N:14]=[CH:13][C:12]([CH2:15]O)=[CH:11][CH:10]=2)[CH2:5][CH2:4]1)[CH3:2].[Br:17]P(Br)Br>C(Cl)(Cl)Cl>[Br:17][CH2:15][C:12]1[CH:11]=[CH:10][C:9]([N:6]2[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]2)=[N:14][CH:13]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N1CCN(CC1)C1=CC=C(C=N1)CO
Name
Quantity
4.03 g
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC=1C=CC(=NC1)N1CCN(CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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